Methoxy(4-methylbenzene-1-sulfonyl)methanone
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Overview
Description
Methoxy(4-methylbenzene-1-sulfonyl)methanone is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a methoxy group, a methyl group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(4-methylbenzene-1-sulfonyl)methanone typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methoxy(4-methylbenzene-1-sulfonyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzene compounds .
Scientific Research Applications
Methoxy(4-methylbenzene-1-sulfonyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methoxy(4-methylbenzene-1-sulfonyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methoxybenzene (Anisole): Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): Contains a sulfonyl chloride group instead of a methanone group, leading to different reactivity and applications.
Methoxy(4-methylbenzene-1-sulfonyl)amine:
Uniqueness
The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
60279-10-9 |
---|---|
Molecular Formula |
C9H10O4S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C9H10O4S/c1-7-3-5-8(6-4-7)14(11,12)9(10)13-2/h3-6H,1-2H3 |
InChI Key |
VJYCQRHYCYXULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC |
Origin of Product |
United States |
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